Palmitoyl tetrapeptide

Beschreibung

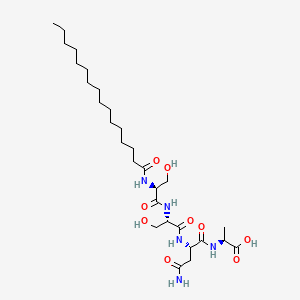

Structure

2D Structure

Eigenschaften

CAS-Nummer |

90877-69-3 |

|---|---|

Molekularformel |

C29H53N5O9 |

Molekulargewicht |

615.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(hexadecanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C29H53N5O9/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(38)32-22(18-35)27(40)34-23(19-36)28(41)33-21(17-24(30)37)26(39)31-20(2)29(42)43/h20-23,35-36H,3-19H2,1-2H3,(H2,30,37)(H,31,39)(H,32,38)(H,33,41)(H,34,40)(H,42,43)/t20-,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

MFYAQFYIDXXKQG-MLCQCVOFSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

90877-69-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

SSNA |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-palmitoyl-seryl-seryl-asparaginyl-alanine palmitoyl tetrapeptide Pam-Ser-Ser-Asn-Ala |

Herkunft des Produkts |

United States |

Foundational Role of Bioactive Peptides in Modulating Biological Processes

The mechanism of action for bioactive peptides often involves their ability to interact with specific receptors on target cells, thereby initiating a physiological response. researchgate.net These interactions can modulate a wide range of processes, including the digestive, endocrine, cardiovascular, immune, and nervous systems. oup.com For instance, some bioactive peptides have been shown to influence cytokine production, which is critical in immune and inflammatory responses. oup.com Their ability to modulate cellular functions makes them a significant area of interest in scientific research for understanding and potentially influencing health and disease states. mdpi.com

Structural and Functional Diversity Within the Palmitoyl Tetrapeptide Family for Research Applications

The palmitoyl (B13399708) tetrapeptide family is a group of synthetic peptides that have been chemically modified by the attachment of a palmitic acid group. This modification increases their lipophilicity, enhancing their ability to interact with and penetrate cellular membranes. genscript.commdpi.com This structural feature is key to their function as signaling molecules.

The diversity within this family arises from the different sequences of the four amino acids that make up the peptide chain. This variation in the amino acid sequence leads to a range of functional activities, making them valuable tools in scientific research. For example, Palmitoyl Tetrapeptide-7 is theorized to influence cytokine signaling pathways, particularly in downregulating inflammatory cytokines. indiablooms.com This makes it a useful tool for studying inflammatory processes and their connection to cellular aging. indiablooms.com In contrast, other palmitoyl tetrapeptides are investigated for their role in stimulating the synthesis of extracellular matrix components like collagen. green-river.eu The specific amino acid sequence dictates the peptide's target and its subsequent biological effect.

Interactive Data Table: Examples of Palmitoyl Tetrapeptides and Their Investigated Research Areas

| This compound | Amino Acid Sequence | Primary Research Focus |

|---|---|---|

| This compound-7 | Palmitoyl-Gly-Gln-Pro-Arg | Inflammation, Cytokine Regulation, Extracellular Matrix Integrity indiablooms.comgreen-river.eu |

| This compound-3 (Rigin) | Palmitoyl-Gly-Gln-Pro-Arg | Cellular Recruitment, Immune Response Modulation genscript.commedchemexpress.com |

| This compound-20 | Not specified in results | Hair Pigmentation researchgate.net |

| Palmitoyl-GDPH | Palmitoyl-Gly-Asp-Pro-His | Wound Healing, Tissue Regeneration nih.govresearchgate.net |

Evolution of Palmitoyl Tetrapeptide Research: from Structural Insights to Mechanistic Explorations

Design Principles of this compound Sequences

The design of a this compound is a deliberate process aimed at creating a molecule that can effectively interact with specific biological targets to modulate cellular functions. The sequence of the four amino acids in the peptide chain is paramount, as it dictates the peptide's ultimate biological activity.

Specific Tetrapeptide Architectures and Amino Acid Residues

For example, the sequence Gly-Gln-Pro-Arg (GQPR) , found in this compound-7, is a fragment of the immunoglobulin G (IgG). cir-safety.orgmyrevea.com This sequence is designed to reduce the production of interleukin-6 (IL-6), a key mediator of inflammation. myrevea.comavenalab.com The presence of arginine, a positively charged amino acid, is key for biological interactions, while the glutamine residue can help stabilize the peptide's structure. avenalab.com

The design of other tetrapeptide sequences also follows a function-specific approach. The sequence Val-Gly-Val-Ala-Pro-Gly , a fragment of elastin (B1584352), is known to stimulate collagen and elastin synthesis. researchgate.net Another example is the sequence Gly-Asp-Pro-His , which has been synthesized and studied for its potential in wound treatment applications. researchgate.net The design of these sequences often involves creating amphipathic structures, where hydrophobic and hydrophilic amino acids are arranged to facilitate interaction with both lipid and aqueous environments, a principle that dictates the architecture of the resulting nanostructures. nih.govacs.org

Below is a table summarizing various tetrapeptide sequences and their associated functions:

Interactive Data Table: Examples of Tetrapeptide Sequences and Their Biological Relevance| Tetrapeptide Sequence | Common Name/Associated Product | Key Amino Acids & Rationale | Primary Biological Target/Function |

|---|---|---|---|

| Gly-Gln-Pro-Arg (GQPR) | This compound-7 nih.gov | Arginine (Arg): Positively charged, crucial for biological interactions. avenalab.comGlutamine (Gln): Polar, aids in structural stability. avenalab.com | Reduces production of Interleukin-6 (IL-6), an inflammatory cytokine. myrevea.com |

| Lys-Thr-Phe-Lys (KTFK) | This compound-10 nih.gov | Lysine (Lys): Positively charged. Phenylalanine (Phe): Aromatic, hydrophobic. | Reported as a bioactive peptide with anti-aging effects. glpbio.com |

| Pro-Glu-Lys-Lys (PEKK) | This compound-20 | Lysine (Lys): Positively charged. Glutamic Acid (Glu): Negatively charged. | Acts as an agonist for α-MSH, potentially protecting follicular melanocytes and activating melanogenesis. glpbio.cominvivochem.com |

| Gly-Asp-Pro-His (GDPH) | N/A | Aspartic Acid (Asp): Negatively charged. Histidine (His): Can act as a proton donor/acceptor. | Investigated for collagenase inhibition and cell migration in wound healing. researchgate.net |

Lipidation Strategies and Their Impact on Peptide Behavior in Biological Systems

Lipidation, the process of attaching a lipid to a peptide, is a critical strategy for converting peptides into effective bioactive compounds. nih.gov The addition of a fatty acid, such as palmitic acid, dramatically alters the peptide's physicochemical properties, influencing its stability, membrane interaction, and ability to signal within cells. researchgate.net

Palmitic Acid Conjugation for Enhanced Membrane Interaction and Stability

The conjugation of palmitic acid, a 16-carbon saturated fatty acid, to a tetrapeptide significantly increases its lipophilicity, or ability to dissolve in fats and lipids. avenalab.com This enhanced hydrophobicity is key to overcoming the skin's natural barrier, the stratum corneum, which is rich in lipids. specialchem.com By increasing the peptide's affinity for lipids, palmitoylation facilitates its penetration through this barrier to reach deeper layers of the skin where it can exert its effects. sigmaaldrich.com

Furthermore, the lipid moiety helps to anchor the peptide to cell membranes. acs.orgcelerion.com This membrane tethering is crucial for the peptide's function, as many of its targets, such as cell surface receptors, are located within the cell membrane. acs.org The fatty acid chain can insert itself into the lipid bilayer, effectively localizing the peptide at the cell surface and increasing its chances of interacting with its target receptor. biochempeg.com

Beyond enhancing skin penetration and membrane binding, palmitoylation also improves the peptide's stability. Peptides are naturally susceptible to degradation by enzymes called proteases. The bulky palmitoyl group can sterically hinder these enzymes, protecting the peptide from rapid breakdown and thus prolonging its biological activity. researchgate.netmolecularcloud.org

Influence of Lipid Moiety on Intracellular Signaling Facilitation

The attachment of a lipid moiety does more than just improve stability and delivery; it can directly facilitate the peptide's ability to trigger intracellular signaling pathways. nih.gov Once anchored to the cell membrane, the lipidated peptide can interact with G-protein coupled receptors (GPCRs), a large family of receptors that play a central role in cellular communication. nih.gov

This interaction can stabilize specific conformations of the receptor, leading to the activation or inhibition of downstream signaling cascades. nih.gov For instance, some lipidated peptides, known as "pepducins," are designed to mimic the intracellular loops of GPCRs. By flipping across the cell membrane, they can allosterically modulate receptor activity from within the cell. acs.orgnih.gov This mechanism allows for highly specific and targeted intervention in cellular signaling processes. The modification of a peptide with a single lipid chain can grant it access to various cellular compartments, enabling it to deliver its functional peptide cargo to sites of kinase activity or other signaling pathways. nih.gov

Methodologies for this compound Synthesis

The creation of palmitoyl tetrapeptides is a precise chemical process that requires careful control over the assembly of the amino acid sequence and the subsequent attachment of the lipid chain. The most common and efficient method for this is Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and rapid production of peptides with high purity. hilarispublisher.comcsic.es The process involves building the peptide chain step-by-step while it is anchored to an insoluble solid support, typically a resin. hilarispublisher.comcsic.es

The synthesis generally proceeds from the C-terminus (the end with the carboxyl group) to the N-terminus (the end with the amino group). hilarispublisher.com The most widely used strategy is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. mdpi.comnih.gov In this approach:

The first amino acid, with its N-terminal amino group protected by an Fmoc group, is attached to the solid resin.

The Fmoc protecting group is removed using a mild base, typically piperidine, to expose the free amino group. csic.esmdpi.com

The next Fmoc-protected amino acid is then "coupled" to the newly exposed amino group, forming a peptide bond. This coupling is facilitated by activating agents. mdpi.com

These deprotection and coupling steps are repeated sequentially until the desired tetrapeptide sequence is assembled on the resin. nih.gov

Once the tetrapeptide chain is complete, the palmitic acid is attached. This is typically done by coupling the fatty acid to the free N-terminal amino group of the resin-bound peptide. researchgate.net

Finally, the completed this compound is cleaved from the resin support and all remaining side-chain protecting groups are removed, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). nih.govgoogle.com The crude product is then purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final, high-purity this compound. mdpi.comgoogle.com While Fmoc-SPPS is common, some syntheses may utilize the Boc (tert-butyloxycarbonyl) strategy, especially when dealing with modifications that are sensitive to the basic conditions used for Fmoc removal. thieme-connect.comnih.gov

Spectroscopic and Conformational Analysis (e.g., Circular Dichroism for secondary structure)

The three-dimensional structure of palmitoyl tetrapeptides in solution is a critical determinant of their biological activity. Spectroscopic techniques, particularly Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the conformational preferences of these modified peptides. The attachment of the hydrophobic palmitoyl chain can significantly influence the secondary structure of the short peptide sequence, leading to more ordered conformations than would be expected for the tetrapeptide alone.

Circular dichroism spectroscopy is widely used to analyze the secondary structure of peptides and proteins in solution. nih.gov This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a signature of the peptide backbone conformation, allowing for the estimation of the percentage of α-helix, β-sheet, β-turn, and random coil structures. nih.gov For instance, α-helical structures typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm. β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm, while random coils are characterized by a strong negative band around 195 nm.

Research on a novel this compound, Palmitoyl-Gly-Asp-Pro-His (Palmitoyl-GDPH), has utilized CD spectroscopy to investigate its conformational stability under various conditions. pinnaclepeptides.comresearchgate.net Studies have shown that the secondary structure of Palmitoyl-GDPH is influenced by both temperature and pH. pinnaclepeptides.comresearchgate.net At physiological temperature (37°C), the peptide exists as a mixture of secondary structures, with a predominant random coil conformation. nih.gov The relative percentages of these structures are sensitive to changes in pH, as detailed in the table below.

Detailed research findings on the secondary structure of Palmitoyl-GDPH at 37°C have revealed its conformational flexibility. nih.gov The stability of its secondary structure has been demonstrated at temperatures up to 60°C. pinnaclepeptides.com At different pH levels, the peptide shows a preference for a random structure, indicating its stability across a range of conditions. nih.gov

Table 1: Secondary Structure Composition of Palmitoyl-GDPH at 37°C under Different pH Conditions nih.gov

| Secondary Structure Type | Percentage at pH 4 | Percentage at pH 7 | Percentage at pH 10 |

|---|---|---|---|

| α-Helix | 34.40% | 17.70% | 0.00% |

| β-Sheet | 2.60% | 23.20% | 34.50% |

| Turn | 30.00% | 20.80% | 21.10% |

| Random Coil | 43.70% | 38.30% | 44.40% |

While detailed spectroscopic data for other commercially significant palmitoyl tetrapeptides, such as Palmitoyl-Gly-Gln-Pro-Arg (this compound-7) and Palmitoyl-Lys-Thr-Phe-Lys (this compound-10), are less prevalent in publicly available literature, general principles of peptide conformation suggest that the interplay between the palmitoyl anchor and the specific amino acid sequence dictates their structure. For instance, some studies on palmitoyl peptide amphiphiles have indicated that they can self-assemble into β-sheet structures. The proline residue in Palmitoyl-GQPR is known to induce turns in peptide chains, which could be a key feature of its conformation.

NMR spectroscopy, another powerful technique, provides more detailed, atom-level information about the three-dimensional structure of peptides in solution. conductscience.com Through the analysis of chemical shifts and nuclear Overhauser effects (NOEs), it is possible to determine the torsion angles of the peptide backbone and the proximity between different protons, respectively, leading to a high-resolution structural model. conductscience.comnih.gov While specific NMR studies on many individual commercial palmitoyl tetrapeptides are not widely published, the methodology remains a cornerstone for understanding peptide conformation.

Cellular Signaling Pathway Modulation

Research into palmitoyl tetrapeptides suggests they may function by modulating key cellular signaling pathways that govern inflammatory responses and maintain cellular balance. These interactions are fundamental to understanding their biological activities at a molecular level.

Regulation of Inflammatory Cascades

A significant area of investigation for palmitoyl tetrapeptides is their capacity to regulate inflammatory processes. These peptides are theorized to interfere with signaling cascades that initiate and sustain inflammatory responses. indiablooms.com

One of the most frequently reported investigational findings for this compound-7 is its ability to reduce the secretion of Interleukin-6 (IL-6). mdpi.commdpi.commdpi.com IL-6 is a pleiotropic cytokine that plays a central role in promoting inflammation, and its increased expression is associated with an accelerated degradation of the skin's extracellular matrix. corepeptides.commdpi.com

Studies have demonstrated that this compound-7 can decrease IL-6 secretion under both normal (basal) conditions and following exposure to inflammatory stimuli like ultraviolet B (UVB) radiation. mdpi.comnih.govcir-safety.org This inhibitory effect has been observed in key skin cells, including keratinocytes and fibroblasts. mdpi.comcir-safety.orgmedchemexpress.com By suppressing IL-6, the peptide may help to mitigate the inflammatory cascade that contributes to the degradation of the skin's structural matrix. mdpi.com

| Peptide | Cell Type / Condition | Observed Effect | Reference |

|---|---|---|---|

| This compound-7 | Keratinocytes | Reduces IL-6 secretion in a basal setting. | mdpi.comcir-safety.org |

| This compound-7 | Keratinocytes | Inhibits the inflammatory response, including IL-6 secretion, after UVB radiation exposure. | mdpi.comnih.govmedchemexpress.com |

| This compound-7 | Fibroblasts | Reduces IL-6 levels, though the natural secretion level is lower than in keratinocytes. | cir-safety.org |

| Palmitoyl Hexapeptide-12 | Keratinocytes and Fibroblasts | Believed to reduce the production of IL-6. | mdpi.com |

The mechanism by which palmitoyl tetrapeptides inhibit IL-6 and other inflammatory mediators may involve interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway. indiablooms.comwjgnet.com NF-κB is a critical transcription factor complex that controls the expression of numerous pro-inflammatory genes, including cytokines like IL-6. indiablooms.comwjgnet.comuniprot.org

In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). uniprot.org Upon activation by various stimuli, the IκB inhibitor is degraded, allowing the NF-κB complex to translocate to the nucleus and initiate the transcription of target inflammatory genes. uniprot.orgnih.gov It is hypothesized that by down-regulating inflammatory cytokines, this compound-7 may modulate the NF-κB signaling cascade. indiablooms.com Some research suggests that certain agents can suppress NF-κB signaling, which in turn inhibits the production of inflammatory mediators. medchemexpress.com The physical interaction between NF-κB's p65 subunit and other receptors can lead to a mutual antagonism, highlighting the pathway's role in regulating inflammation. nih.gov

Beyond the specific inhibition of IL-6, palmitoyl tetrapeptides are investigated for their broader role in modulating a range of pro-inflammatory mediators. indiablooms.comcorepeptides.com These peptides are thought to slow the degradation of the skin matrix by reducing the levels of IL-6 and potentially other inflammation-driving molecules. mdpi.com

For instance, studies on skin exposed to environmental stressors like particulate matter (PM10) have shown a significant increase in the expression of pro-inflammatory genes such as IL-1β, IL-6, IL-8, and IL-33 in dermal fibroblasts. researchgate.net Research suggests that compounds with anti-inflammatory properties can be useful in treating conditions induced by such pollutants. researchgate.net The potential of this compound-7 to down-regulate inflammatory cytokines makes it a tool for studying the mechanisms by which inflammation is initiated and sustained. indiablooms.com

Oxidative Stress Response and Homeostasis

Emerging research indicates that certain palmitoyl tetrapeptides may play a role in managing cellular responses to oxidative stress, a process linked to an imbalance between reactive oxygen species (ROS) and a cell's ability to detoxify them. deefarma.comresearchgate.netgoogle.com

The mechanism for combating oxidative stress often involves interaction with redox-sensitive proteins, which typically contain reactive cysteine thiol groups that can be reversibly oxidized. mdpi.commdpi.comub.edu These proteins act as sensors and transducers of redox signals within the cell. mdpi.com

Investigations into this compound-20, a biomimetic peptide, have shown it can act on two major elements of cellular stress: reduced melanin (B1238610) and the oxidative stress response. deefarma.comgoogle.com In vitro and ex vivo studies revealed that this compound-20 could enhance the expression of the antioxidant enzyme catalase while simultaneously decreasing intracellular levels of hydrogen peroxide (H₂O₂) by 30%. researchgate.net Catalase is a crucial enzyme that protects cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide to water and oxygen. This finding suggests a direct interaction with the cellular antioxidant defense system, a key component of redox homeostasis. researchgate.net

Receptor-Mediated Signaling

Palmitoyl tetrapeptides can exert their effects by interacting with specific cell surface receptors, thereby initiating intracellular signaling cascades that modulate cellular functions.

A primary example of receptor-mediated signaling is the agonistic activity of this compound-20 on the Melanocortin Receptor-1 (MC1-R). clinisciences.commade-in-china.commdpi.com The MC1-R is a key receptor in melanocytes that regulates melanin production and pigmentation. researchgate.netnih.govmade-in-china.com this compound-20, being an analogue of α-melanocyte-stimulating hormone (α-MSH), binds to and activates the MC1-R. revivserums.commade-in-china.com This activation stimulates melanogenesis, leading to increased melanin synthesis. clinisciences.comresearchgate.netnih.gov The activation of the MC1-R pathway by this compound-20 has been demonstrated to have an AC50 of 0.16 nM. clinisciences.commedchemexpress.com

Protein Kinase C (PKC) is a family of enzymes involved in controlling the function of other proteins through phosphorylation and plays a crucial role in various signal transduction cascades. wikipedia.org The activation of PKC is linked to second messengers like diacylglycerol (DAG) and calcium ions. wikipedia.orgpsu.edu Some reports suggest that lipophilic molecules can modulate PKC activation. nih.gov While direct activation of PKC by palmitoyl tetrapeptides is not extensively documented, the involvement of PKC pathways in mediating the downstream effects of receptor activation by these peptides is a plausible mechanism that warrants further investigation. psu.edunih.govnih.govhodoodo.com For instance, the activation of certain G-protein coupled receptors, a class to which MC1-R belongs, can lead to the activation of PKC. wikipedia.org

Cytokine Regulation in Cellular Homeostasis

Palmitoyl tetrapeptides have been shown to influence the expression and secretion of cytokines, which are key regulators of inflammation and immune responses, thereby contributing to the maintenance of cellular homeostasis. indiablooms.comg-biotec.comgreen-river.eunih.govfrontiersin.orgnih.gov this compound-7, in particular, has been investigated for its role in modulating inflammatory cytokines. indiablooms.comgreen-river.eu It is believed to reduce the expression of pro-inflammatory mediators, such as Interleukin-6 (IL-6). mdpi.comgreen-river.eunih.govmedchemexpress.com This reduction in IL-6 secretion by keratinocytes can mitigate inflammatory responses, for instance, those induced by UVB radiation. medchemexpress.comnih.govmedchemexpress.com The proposed mechanism involves interference with signaling cascades like NF-κB, a key transcription factor for many inflammatory cytokines. indiablooms.com By downregulating these inflammatory signals, this compound-7 helps to reduce inflammation-mediated degradation of the extracellular matrix. green-river.eu

Interactions with Extracellular Matrix (ECM) Dynamics

The extracellular matrix (ECM) is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. esi.academynih.govnih.gov Palmitoyl tetrapeptides are thought to interact with and influence the dynamics of the ECM. indiablooms.comg-biotec.comnih.gov

Research suggests that this compound-7 may influence the synthesis and degradation of key ECM components. indiablooms.comg-biotec.com It is theorized to interact with ECM-related proteins such as collagen and elastin. indiablooms.comg-biotec.com Specifically, some studies indicate that this compound-7 can promote the synthesis of type I collagen, fibronectin, and hyaluronic acid. g-biotec.com By potentially modulating the enzymatic degradation of ECM components and influencing their synthesis through cellular signaling pathways, these peptides may play a role in tissue remodeling and repair processes. indiablooms.com

| ECM Component/Process | Observed Effect | Reference |

|---|---|---|

| Collagen I Synthesis | Promoted | g-biotec.com |

| Fibronectin Synthesis | Promoted | g-biotec.com |

| Hyaluronic Acid Synthesis | Promoted | g-biotec.com |

| ECM Degradation | Potentially influenced | indiablooms.com |

Stimulation of Matrix Protein Synthesis

Palmitoyl tetrapeptides are understood to act as cellular messengers that stimulate fibroblasts, the primary cells in the dermis responsible for producing ECM components. mdpi.com This stimulation leads to an increased biological response, resulting in the enhanced production of essential structural proteins and other molecules. mdpi.com

Research indicates that palmitoyl tetrapeptides play a significant role in stimulating the synthesis of various types of collagen. In vitro studies have demonstrated that this compound-7 can promote the production of Collagen Type I, a key component for skin strength and structure. green-river.eug-biotec.com Further investigations suggest it also stimulates the synthesis of other collagen types, including Type II and Type IV. naturalpoland.com Another signal peptide, Palmitoyl pentapeptide-4, has been shown to stimulate the production of Collagen Types I, III, and IV. meliorabeautyshop.ee This enhanced collagen synthesis is believed to occur through a feedback regulation mechanism. green-river.eu

The elasticity of the skin is largely dependent on elastin fibers, which are composed of elastin and fibrillin microfibrils. Palmitoyl tetrapeptides have been shown to positively influence the components of these crucial fibers. Studies indicate that this compound-7 can stimulate the synthesis of elastin. g-biotec.comnaturalpoland.com This action helps to improve the skin's firmness and elasticity. naturalpoland.com

A long-term, 12-month study involving a formulation containing this compound-7 observed that improved skin appearance was directly related to the deposition of fibrillin-rich microfibrils within the papillary dermis of treated skin. mdpi.com The synthesis of elastin is a complex process where fibrillin microfibers are first formed and then associate with tropoelastin molecules. jddonline.com By promoting the deposition of fibrillin, palmitoyl tetrapeptides contribute to the structural integrity of elastic fibers. mdpi.comoup.com

Other related peptides, such as this compound-3, have also been noted for their ability to stimulate the synthesis of glycosaminoglycans. meliorabeautyshop.ee By promoting the production of HA and GAGs, these peptides help to reinforce the skin's moisture-retaining capacity and structural support. meliorabeautyshop.eeijdvl.com

Table 1: Investigational Effects of Palmitoyl Tetrapeptides on Matrix Protein Synthesis

| Target Component | Specific Protein/Molecule | Investigational Effect | Supporting Evidence |

| Collagen & Fibrillogenesis | Collagen I, III, IV | Stimulates synthesis | meliorabeautyshop.eegreen-river.eug-biotec.comnaturalpoland.com |

| Fibrillin | Enhances deposition of fibrillin-rich microfibrils | mdpi.comoup.com | |

| Elastic Fibers | Elastin | Stimulates synthesis | meliorabeautyshop.eeg-biotec.comnaturalpoland.com |

| Hydration & Support | Hyaluronic Acid (HA) | Stimulates synthesis and gene expression | green-river.eug-biotec.comkarger.com |

| Glycosaminoglycans (GAGs) | Stimulates synthesis | meliorabeautyshop.ee | |

| Cell Adhesion & ECM | Fibronectin | Stimulates synthesis and gene expression | green-river.eug-biotec.comkarger.com |

Modulation of ECM Degradation Processes

Beyond stimulating the production of new ECM components, palmitoyl tetrapeptides are also investigated for their ability to protect the existing matrix from degradation. This is achieved by modulating the activity of specific enzymes and inflammatory pathways that contribute to the breakdown of structural proteins like collagen.

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix components, including various types of collagen (collagenases are a sub-class of MMPs). nih.gov Under normal conditions, their activity is tightly regulated; however, factors like UV radiation and inflammation can lead to their overproduction, resulting in accelerated breakdown of the skin's structural framework. avenalab.comnih.gov

Some studies suggest that the mechanism of action for palmitoyl tetrapeptides may involve the induction of matrix metalloproteinase inhibitors, which would help preserve the integrity of the ECM. ontosight.airesearchgate.net Furthermore, a significant mechanism by which this compound-7 protects the ECM is through its anti-inflammatory effects. It has been shown to reduce the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine. mdpi.comavenalab.comnaturalpoland.com High levels of IL-6 can accelerate the breakdown of collagen and other important structural proteins. avenalab.com By reducing IL-6 concentrations, this compound-7 helps to minimize inflammation-mediated degradation of the extracellular matrix, thus slowing down processes that contribute to skin aging. avenalab.comgreen-river.eu In vitro studies have demonstrated that treatment with this compound-7 can lead to a significant dose-dependent reduction in IL-6 production, with an even more pronounced effect (up to an 86% reduction) in cells previously exposed to UV radiation. avenalab.com

Table 2: Investigational Effects of Palmitoyl Tetrapeptides on ECM Degradation

| Mechanism | Action | Supporting Evidence |

| Enzyme Modulation | May induce Matrix Metalloproteinase (MMP) inhibitors. | ontosight.airesearchgate.net |

| Anti-inflammatory Action | Reduces secretion of Interleukin-6 (IL-6), a pro-inflammatory cytokine that promotes ECM degradation. | mdpi.comavenalab.comgreen-river.eunaturalpoland.commdpi.com |

Influence on Dermal-Epidermal Junction Integrity

The dermal-epidermal junction (DEJ) is a specialized basement membrane zone that provides structural integrity and communication between the epidermis and the dermis. The age-related decline in the structural components of the DEJ is associated with increased skin fragility and the formation of wrinkles. Palmitoyl tetrapeptides have been investigated for their potential to reinforce this critical structure by stimulating the synthesis of key proteins.

In vivo studies have demonstrated that topical application of palmitoyl tetrapeptides can lead to a well-developed epidermal-dermal junction. nih.gov Histological analysis of skin treated with a novel this compound, Palmitoyl-GDPH, showed improved histological appearance and epidermal integrity compared to controls. nih.gov This suggests that palmitoyl tetrapeptides can accelerate the regeneration of the epidermis and preserve the structural integrity of the skin. nih.gov

The mechanism behind this influence on DEJ integrity is attributed to the stimulation of essential junctional proteins. Research indicates that certain palmitoyl tetrapeptides can enhance the production of laminin-5 (also known as laminin-332), collagen IV, collagen VII, and collagen XVII. ascpskincare.comresearchgate.netnih.govcosmacon.de These proteins are fundamental to the architecture and stability of the DEJ.

Laminin-5: A crucial component of the anchoring filaments that attach keratinocytes to the underlying basement membrane. researchgate.net

Collagen IV and VII: These collagens form the backbone of the basement membrane and the anchoring fibrils that connect the epidermis to the dermis, respectively. ascpskincare.comcorepeptides.com Stimulation of collagen VII is particularly important for maintaining the structural cohesion between these two skin layers. corepeptides.com

Collagen XVII: A transmembrane protein that is a structural component of hemidesmosomes, further improving the adhesion of keratinocytes to the basement membrane. ascpskincare.comresearchgate.net

By promoting the synthesis of these vital proteins, palmitoyl tetrapeptides help to strengthen the DEJ, leading to improved skin compactness, firmness, and elasticity. ascpskincare.com

Specific ECM Component Interactions (e.g., decorin, nidogen I, syndecan, lumican)

Studies have shown that a blend of palmitoyl oligopeptide and this compound-7 can enhance the ECM structure. researchgate.net This is achieved through the stimulation of several key ECM components:

Decorin: This small leucine-rich proteoglycan (SLRP) plays a role in collagen fibrillogenesis and matrix stability. researchgate.net While some studies indicate that decorin abundance may increase with age, the interaction with palmitoyl tetrapeptides suggests a modulatory role in maintaining a healthy ECM. researchgate.net Decorin is known to interact with a variety of molecules, including other proteoglycans, growth factors, and cell surface receptors, highlighting its importance in tissue homeostasis. researchgate.netnih.gov

Syndecan: Syndecans are cell surface heparan sulfate (B86663) proteoglycans that participate in cell adhesion and growth factor signaling. While direct stimulation of syndecan by palmitoyl tetrapeptides is an area of ongoing research, their role in cell adhesion aligns with the observed effects of these peptides. nih.gov For instance, syndecan-1 expression can be downregulated during inflammatory responses, and its regulation is crucial for tissue repair. nih.gov

Lumican: Another SLRP, lumican, is involved in collagen fibril organization and has been implicated in inflammatory signaling. nih.govnih.gov It can interact with cell surface receptors and other ECM components to modulate cellular behavior. nih.govscientificarchives.com The stimulation of lumican synthesis by certain peptides can contribute to a firmer and more organized dermis. cosmacon.de

These interactions demonstrate the multifaceted influence of palmitoyl tetrapeptides on the ECM, contributing to improved skin structure and function.

Cellular Homeostasis and Adaptive Responses

Regulation of Cell Proliferation and Viability (e.g., fibroblasts, lymphocytes)

Palmitoyl tetrapeptides have been shown to modulate the proliferation and viability of key cell types involved in skin health and repair, such as fibroblasts and lymphocytes.

Fibroblasts: Dermal fibroblasts are responsible for synthesizing the majority of the ECM components, including collagen and elastin. In vitro studies have demonstrated that certain palmitoyl tetrapeptides, such as Palmitoyl-GDPH, possess strong proliferative activity towards normal human dermal fibroblasts (NHDF). researchgate.net This stimulation of fibroblast proliferation is a critical aspect of wound healing and skin regeneration. nih.govresearchgate.net Research has also indicated that palmitoyl hexapeptide-14 stimulates fibroblast proliferation. cir-safety.org Furthermore, some tetrapeptides have been shown to enhance the expression of Ki-67, a marker of cell proliferation, in aging skin fibroblasts. researchgate.net

Lymphocytes: Lymphocytes are key players in the immune response. Some studies have investigated the effects of palmitoyl tetrapeptides on lymphocyte activity. For instance, the ability of a this compound to polyclonically stimulate B-lymphocytes into immunoglobulin secretion has been assessed. cir-safety.org Additionally, the activation of lymphoid B-cell lines by palmitoyl tetrapeptides has been examined in vitro. cir-safety.org The interaction between lymphocytes and fibroblasts is also noteworthy, as activated lymphocytes can produce factors that stimulate fibroblast proliferation and collagen synthesis, a process potentially influenced by peptides. nih.gov

Promotion of Cell Migration and Adhesion

The migration and adhesion of cells are fundamental processes in tissue repair and maintenance. Palmitoyl tetrapeptides have been found to positively influence these cellular activities.

In vitro wound scratch assays have shown that Palmitoyl-GDPH significantly promotes the migration of normal human dermal fibroblasts. researchgate.netresearchgate.net The rate of wound closure in these assays was faster in the presence of the tetrapeptide compared to controls, indicating enhanced cell motility. researchgate.net This promotion of cell migration is crucial for the timely closure of wounds and the regeneration of skin tissue. researchgate.net

Furthermore, palmitoyl hexapeptide-14 has been reported to stimulate cell migration. cir-safety.org The ability of peptides to promote cell adhesion is also a key aspect of their mechanism of action. By interacting with cell surface receptors and ECM components, they can facilitate the attachment of cells to the matrix, which is a prerequisite for migration and proliferation. researchgate.net The promotion of cell-cell and cell-matrix adhesion is a recognized capability of certain peptide-based treatments, contributing to enhanced wound healing and tissue repair. greyb.com

Modulation of Phagocytosis

Phagocytosis is a critical cellular process for removing pathogens, cellular debris, and apoptotic cells, thereby maintaining tissue homeostasis and facilitating repair. frontiersin.orgnih.gov Some palmitoyl tetrapeptides have been identified as modulators of this process.

This compound-3 (also known as this compound-7) is a synthetic peptide that has been shown to stimulate phagocytosis. medchemexpress.com This activity is significant as efficient clearance of cellular debris is a key step in the resolution of inflammation and the initiation of tissue regeneration. frontiersin.org The modulation of phagocytosis by peptides can be a valuable therapeutic approach, as agents with phagocytosis-modulating activity are of potential clinical interest. jpp.krakow.pl The interaction of ECM components like lumican with molecules such as CD14 has also been shown to be important for promoting bacterial phagocytosis, suggesting a complex interplay between peptides, the ECM, and immune cell function. nih.gov

Gene Expression Regulation (e.g., platelet-derived growth factor, vascular endothelial growth factor, ephrin receptor, Mohawk)

Palmitoyl tetrapeptides can exert their effects by modulating the expression of various genes involved in cell signaling, growth, and tissue remodeling.

Platelet-Derived Growth Factor (PDGF): PDGF is a potent mitogen for cells of mesenchymal origin, including fibroblasts. The expression of PDGF A and B chain mRNA can be regulated in microvascular endothelial cells by various stimuli. nih.gov While direct regulation of PDGF by specific palmitoyl tetrapeptides is an area for further research, the proliferative effects of these peptides on fibroblasts align with the known functions of the PDGF signaling pathway. researchgate.netnih.gov In Drosophila, the PDGF/VEGF-related factor (Pvf) and its receptor (Pvr) are crucial for various developmental and wound healing processes, highlighting the conserved importance of this signaling axis. sdbonline.org

Vascular Endothelial Growth Factor (VEGF): VEGF is a key regulator of angiogenesis, the formation of new blood vessels. Some studies suggest that certain ECM components, like decorin, can bind to and sequester VEGF, thereby modulating its bioavailability. researchgate.net The interaction of palmitoyl tetrapeptides with the ECM could therefore indirectly influence VEGF signaling. researchgate.netresearchgate.net The Eph/ephrin signaling system, which can be influenced by peptides, is also known to regulate VEGF receptor endocytosis and signaling. nih.gov

Ephrin Receptor: Ephrin receptors and their ligands are involved in a wide range of developmental processes, including vascular morphogenesis. nih.gov The regulation of ephrin receptor signaling is critical for controlling cell migration and adhesion. The ability of palmitoyl tetrapeptides to promote cell migration suggests a potential interaction with the Eph/ephrin signaling pathway. researchgate.netnih.gov

Mohawk (MKX): Mohawk is a transcription factor known to be involved in the regulation of collagen gene expression and tendon development. While direct evidence linking palmitoyl tetrapeptides to Mohawk expression is not yet established, the significant impact of these peptides on collagen synthesis suggests that they may influence transcription factors that regulate collagen genes. nih.govascpskincare.com

Interactive Table of Research Findings

| Section | Key Finding | Cell/Tissue Type | Investigated this compound (if specified) | Reference(s) |

|---|---|---|---|---|

| 3.2.3. Influence on Dermal-Epidermal Junction Integrity | Improved histological appearance and epidermal integrity. | Skin Tissue (in vivo) | Palmitoyl-GDPH | nih.gov |

| Stimulation of laminin-5, collagen IV, VII, and XVII. | Skin Cells | Not specified | ascpskincare.comresearchgate.netnih.govcosmacon.de | |

| 3.2.4. Specific ECM Component Interactions | Enhanced ECM structure. | Skin | Palmitoyl oligopeptide and this compound-7 blend | researchgate.net |

| Stimulation of decorin, nidogen I. | Skin Explants | Not specified | researchgate.net | |

| 3.3.1. Regulation of Cell Proliferation and Viability | Strong proliferative activity. | Normal Human Dermal Fibroblasts (NHDF) | Palmitoyl-GDPH | researchgate.net |

| Stimulated fibroblast proliferation. | Fibroblasts | Palmitoyl hexapeptide-14 | cir-safety.org | |

| Polyclonal stimulation of B-lymphocytes. | B-Lymphocytes | Not specified | cir-safety.org | |

| 3.3.2. Promotion of Cell Migration and Adhesion | Significantly promoted cell migration. | Normal Human Dermal Fibroblasts (NHDF) | Palmitoyl-GDPH | researchgate.netresearchgate.net |

| Stimulated cell migration. | Cells | Palmitoyl hexapeptide-14 | cir-safety.org | |

| 3.3.3. Modulation of Phagocytosis | Stimulated phagocytosis. | Phagocytic Cells | This compound-3 (this compound-7) | medchemexpress.com |

| 3.3.4. Gene Expression Regulation | Regulated expression of PDGF A and B chain mRNA. | Microvascular Endothelial Cells | Not directly studied with palmitoyl tetrapeptides | nih.gov |

Biological Activities and Cellular Responses in Preclinical Models

In Vitro Cellular Assays and Models

In vitro models provide a controlled environment to study the direct effects of palmitoyl (B13399708) tetrapeptides on specific cell types involved in skin health and appearance.

Palmitoyl tetrapeptide-7, a fragment of immunoglobulin G, is noted for its role in modulating inflammatory responses. It is designed to mimic the body's natural mechanisms that regulate inflammation. Specifically, it has been shown to reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). By suppressing the release of IL-6, this compound-7 helps to calm the skin and reduce inflammation, which is particularly beneficial for sensitive or irritated skin. This anti-inflammatory action helps to protect the extracellular matrix from degradation, thereby preserving the skin's youthful structure.

Human dermal fibroblasts and keratinocytes are crucial for maintaining the skin's structure and integrity. Palmitoyl tetrapeptides have been shown to influence these cells in several ways:

Extracellular Matrix (ECM) Synthesis: Palmitoyl tetrapeptides are recognized for their ability to stimulate the production of key ECM components. Studies have demonstrated that they can increase the synthesis of collagen (types I and III), elastin (B1584352), fibronectin, and hyaluronic acid. This is achieved by mimicking the body's natural repair signals, which in turn encourages fibroblasts to produce more of these structural proteins. For instance, a complex containing palmitoyl oligopeptide was found to positively affect the biosynthesis of collagens and integrins in both fibroblasts and keratinocytes.

Inflammation Modulation: In cultured keratinocytes and fibroblasts, this compound-7 has been shown to downregulate the secretion of IL-6, a key mediator of inflammation. This reduction in IL-6 helps to prevent the degradation of the ECM, which can be accelerated by inflammatory processes. This is particularly relevant in the context of UV-induced inflammation, where the peptide helps to mitigate the inflammatory response.

Table 1: Effects of Palmitoyl Tetrapeptides on Human Dermal Fibroblasts and Keratinocytes

| Cell Type | This compound Variant | Observed Effect | Reference |

|---|---|---|---|

| Human Dermal Fibroblasts | Palmitoyl Oligopeptide Complex | Increased biosynthesis of collagens and integrins | |

| Human Dermal Fibroblasts | This compound-7 | Downregulation of IL-6 secretion | |

| Keratinocytes | This compound-7 | Reduction of basal and UV-induced IL-6 secretion |

This compound-20 (PTP20) is a specific variant designed to influence melanocytes, the cells responsible for producing melanin (B1238610). It acts as a biomimetic agonist of α-melanocyte-stimulating hormone (α-MSH), binding to the MC1-R receptor on melanocytes. This interaction stimulates melanogenesis, the process of melanin production.

In vitro studies have shown that PTP20 can increase melanin production in human melanocytes. It also enhances the expression of catalase, an enzyme that helps to reduce oxidative stress by breaking down hydrogen peroxide. By reducing intracellular H2O2 levels, PTP20 helps protect melanocytes from oxidative damage, which can impair their function.

The ability of cells to migrate is essential for processes like wound healing. In vitro wound scratch assays are used to assess this migratory capacity. Studies using this model have shown that certain palmitoyl tetrapeptides can promote the migration of human dermal fibroblasts. For example, a novel fatty acid-conjugated tetrapeptide, Palmitoyl-GDPH, was found to significantly promote cell migration, with treated cells achieving full gap closure within 48 hours. This suggests that these peptides could play a role in accelerating wound repair processes.

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging. Palmitoyl tetrapeptides have been investigated for their potential to counteract senescence-associated changes. One of the key mechanisms is the suppression of chronic low-grade inflammation, a hallmark of aging tissues. By reducing the secretion of pro-inflammatory mediators like IL-6, this compound-7 may help to mitigate the senescence-associated secretory phenotype (SASP).

Furthermore, by stimulating the synthesis of ECM components, these peptides help to maintain the integrity of the skin's structure, which can be compromised by the degradative enzymes often released by senescent cells. Some of the well-established markers of cellular senescence that are relevant in this context include p16, p21, and LaminB1.

Ex Vivo Tissue Explant Models

Ex vivo skin explant models, which use samples of human skin cultured in a laboratory setting, provide a more complex system to study the effects of topical ingredients. These models maintain the three-dimensional structure of the skin, allowing for the assessment of interactions between different cell types and the penetration of active compounds.

In such models, a blend of palmitoyl oligopeptide and this compound-7 has been shown to reduce the thickness of the subepidermal low-echogenic band and improve its density. This indicates an improvement in the structure of the extracellular matrix. Ex vivo studies have also been used to demonstrate the ability of this compound-20 to activate the melanogenesis process, leading to an increase in melanin production. These findings from ex vivo models provide further evidence for the biological activities of palmitoyl tetrapeptides observed in simpler in vitro systems.

Human Hair Follicle Studies for Pigmentation Mechanisms

This compound-20, a biomimetic peptide designed as an agonist of α-melanocyte-stimulating hormone (α-MSH), has been investigated for its role in promoting hair pigmentation. researchgate.netnewtelegraphng.comsciencepublishinggroup.com The mechanism of action centers on its ability to counteract the effects of hair graying, which is linked to a loss of melanin and an increase in oxidative stress within the hair follicle. researchgate.netnewtelegraphng.com

In vitro and ex vivo studies on human hair follicles have demonstrated that this compound-20 can stimulate the process of melanogenesis. researchgate.netnewtelegraphng.comsciencepublishinggroup.com This stimulation is correlated with an increase in melanin production. researchgate.netnewtelegraphng.comsciencepublishinggroup.com The peptide works by binding to the Melanocortin-1 Receptor (MC1-R), which in turn activates the melanogenesis process. nih.gov

Key research findings indicate that treatment with this compound-20 leads to several molecular changes within the hair follicle:

Stimulation of Melanogenesis: A significant increase in melanin synthesis has been observed in human melanocyte cultures treated with the peptide. dr-emiskin.com

Reduction of Oxidative Stress: The peptide has been shown to enhance the expression and activity of catalase, an enzyme that helps break down hydrogen peroxide (H2O2). researchgate.netnih.gov This leads to a decrease in intracellular H2O2 levels, thereby reducing oxidative stress that can damage melanocytes. researchgate.netnih.gov

Regulation of Key Proteins: An elevation in the expression of proteins crucial for melanin production, such as MC1-R, Tyrosinase-related protein 1 (TRP-1), and Melan-A, has been recorded. researchgate.netnewtelegraphng.comsciencepublishinggroup.com Concurrently, a reduction in the Agouti signal protein (ASIP), which inhibits melanin production, was also noted. researchgate.netnewtelegraphng.comsciencepublishinggroup.com

The following table summarizes the observed effects of this compound-20 on markers related to hair pigmentation in human hair follicle models.

| Biomarker | Observed Effect | Implication for Pigmentation |

| Melanin Production | Increased | Enhanced hair color |

| Catalase Expression/Activity | Increased | Reduced oxidative stress |

| Hydrogen Peroxide (H2O2) | Decreased | Protection of melanocytes |

| MC1-R Expression | Increased | Stimulation of melanogenesis |

| TRP-1 Expression | Increased | Key enzyme in melanin synthesis |

| Melan-A Expression | Increased | Melanosome formation marker |

| ASIP Expression | Decreased | Reduced inhibition of melanin production |

These findings suggest that this compound-20 can help preserve the function of follicular melanocytes, offering a potential mechanism to address the hair graying process. researchgate.netnewtelegraphng.com

Skin Tissue Explant Analysis for ECM Modifications

Palmitoyl tetrapeptides, along with other palmitoylated peptides, have been analyzed for their effects on the extracellular matrix (ECM) in skin tissue models. The ECM is a complex network of proteins, including collagen and elastin, that provides structural support to the skin. jddonline.com Its degradation is a hallmark of skin aging.

Studies on palmitoylated peptides, such as Palmitoyl Tripeptide-1 and this compound-7, often in combination, have shown their ability to modulate the ECM. drwhitneybowebeauty.com These peptides act as "matrikines," which are signaling molecules derived from the fragmentation of matrix proteins that can stimulate skin repair processes. jddonline.com

Research on a palmitoyl oligopeptide complex demonstrated positive effects on the biosynthesis of ECM-related proteins in human dermal fibroblasts. researchgate.netsciencepublishinggroup.com The findings included:

Increased Collagen Synthesis: Palmitoyl Tripeptide-1, a component of some peptide complexes, is a fragment of type I collagen and is known to stimulate its synthesis. drwhitneybowebeauty.com

Stimulation of other ECM Proteins: The complex was also shown to promote the biosynthesis of integrins. sciencepublishinggroup.com this compound-7 has been reported to stimulate the production of laminin (B1169045) IV and V, as well as collagen VII. nih.gov

The table below outlines the effects of certain palmitoyl peptides on key components of the skin's extracellular matrix.

| Peptide/Complex | Target ECM Component | Observed Effect |

| Palmitoyl Oligopeptide Complex | Collagens, Integrins | Increased biosynthesis |

| Palmitoyl Tripeptide-1 | Collagen I | Stimulated synthesis |

| This compound-7 | Laminin IV, V, Collagen VII | Stimulated production |

These preclinical findings indicate that specific palmitoyl tetrapeptides can influence the structural components of the skin by stimulating the production of essential ECM proteins. This activity suggests a role in maintaining the integrity and potentially counteracting the visible signs of aging in the skin.

Advanced Research Methodologies for Palmitoyl Tetrapeptide Investigation

Omics-Based Approaches

'Omics' technologies provide a holistic view of the molecular landscape, allowing researchers to observe the global effects of a compound on gene expression and protein profiles.

Transcriptomics and RNA Sequencing (RNA-seq) for Gene Activation Profiling

Transcriptomics, particularly through RNA sequencing (RNA-seq), offers a powerful lens to examine how palmitoyl (B13399708) tetrapeptide modulates gene expression. This technique quantifies the abundance of all RNA transcripts in a cell or tissue sample, providing a comprehensive snapshot of the genes that are activated or suppressed in response to the peptide.

Studies on Palmitoyl Tetrapeptide-20, a known agonist of the α-melanocyte-stimulating hormone (α-MSH), have revealed its influence on the gene expression profile related to melanogenesis. nih.gov In vitro and ex vivo experiments have demonstrated that treatment with this peptide leads to an upregulation of key genes involved in pigment production. nih.gov For instance, an increase in the expression of the melanocortin 1 receptor (MC1-R), tyrosinase-related protein 1 (TRP-1), and Melan-A has been observed. Concurrently, a reduction in the expression of the Agouti signaling protein (ASIP) gene, which inhibits melanin (B1238610) production, has been noted. nih.gov

While these findings pinpoint specific genes, a full RNA-seq analysis would broaden this understanding, potentially uncovering novel pathways and regulatory networks affected by this compound. Such an analysis could identify hundreds or thousands of differentially expressed genes, which can then be subjected to bioinformatics analysis to reveal the broader biological processes being influenced. nih.govnih.gov

Table 1: Reported Gene Expression Changes Induced by this compound-20

| Gene | Function in Melanogenesis | Observed Change in Expression |

|---|---|---|

| MC1-R | Key receptor for melanogenesis signaling | Increased |

| TRP-1 | Enzyme in the melanin synthesis pathway | Increased |

| Melan-A | Involved in melanosome formation | Increased |

| ASIP | Inhibits melanin production | Decreased |

Proteomics for Protein Expression and Interaction Analysis

Proteomics complements transcriptomics by analyzing the full set of proteins (the proteome), including their expression levels, modifications, and interactions. While transcriptomics reveals gene activation, proteomics confirms whether these genetic blueprints are translated into functional proteins and how their levels change. Techniques such as mass spectrometry-based proteomics can identify and quantify thousands of proteins from a single sample.

For this compound, proteomic analysis can verify the observed changes in gene expression at the protein level. For example, studies have confirmed that the peptide enhances the expression of the enzyme catalase. nih.gov A comprehensive proteomic study would involve treating cells or tissues with the peptide and then using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to compare the protein profiles of treated versus untreated samples. This could reveal widespread changes in protein expression that are not limited to the melanogenesis pathway, potentially uncovering effects on structural proteins, signaling molecules, and other enzymes.

Furthermore, affinity-based proteomic technologies can be employed to discover new protein biomarkers and understand the complex interactions that may be influenced by the peptide. nih.gov Given that palmitoylation is a common post-translational modification that affects protein trafficking and function, proteomics can also be used to study how an exogenous peptide like this compound might influence the native palmitoyl-proteome. researchgate.netnih.gov

Biophysical and Structural Analysis Techniques

Understanding the physical interaction of this compound with cellular components, particularly cell membranes, is key to deciphering its mechanism of action. Biophysical and advanced imaging techniques provide the necessary tools for these investigations.

Computational Modeling and In Silico Studies of Peptide-Lipid Interactions

Computational modeling and in silico simulations are powerful predictive tools for studying how the lipophilic palmitoyl group facilitates the peptide's interaction with and potential insertion into the lipid bilayer of cell membranes. nih.gov Molecular dynamics (MD) simulations, for instance, can model the behavior of the peptide at the atomic level as it approaches and interacts with a model membrane composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC). researchgate.netlivecomsjournal.org

These simulations can predict:

The preferred orientation of the peptide at the membrane interface.

The depth of penetration of the palmitoyl chain and the peptide backbone into the hydrophobic core of the bilayer.

The energetic favorability of membrane association.

The influence of the peptide on membrane properties, such as fluidity and thickness. researchgate.net

By simulating these interactions, researchers can generate hypotheses about how the peptide anchors to the cell surface to engage with its target receptors. These in silico models provide a theoretical framework that can guide and be validated by experimental studies. nih.gov

Advanced Imaging for Tissue and Cellular Structure

High-resolution imaging techniques allow for the direct visualization of the peptide's effects on tissue and cellular architecture.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Imaging (MALDI-MSI) is a technique that can map the spatial distribution of peptides, lipids, and other molecules directly in tissue sections. chromatographyonline.comresearchgate.net In the context of this compound, MALDI-MSI could be used to visualize its penetration into and distribution within skin layers after topical application. aspect-analytics.commanchester.ac.uk This method provides invaluable information on whether the peptide reaches its intended target cells within the tissue. dermnetnz.org

Reflectance Confocal Microscopy (RCM) is a non-invasive imaging tool that provides real-time, high-resolution images of the skin, from the stratum corneum down to the papillary dermis. researchgate.netnih.gov RCM is used to assess cellular-level changes in the skin's structure. It could be employed to monitor the effects of this compound on skin morphology over time, for example, by observing changes in epidermal thickness or collagen architecture. nih.gov This technique allows for a "virtual biopsy," providing histological-like images without the need for tissue removal. researchgate.net It is particularly useful for evaluating the delivery and efficacy of topically applied compounds by visualizing their impact on skin structure in vivo. researchgate.netmedchemexpress.com

Biochemical and Molecular Biology Techniques

Targeted biochemical and molecular biology assays are essential for dissecting the specific molecular pathways activated by this compound and quantifying its functional effects. These techniques provide the detailed, mechanistic data that underpins the broader observations from 'omics' studies.

Based on its role as an α-MSH agonist, several specific assays have been utilized to characterize the effects of this compound-20:

Enzyme Activity Assays: The activity of key enzymes can be measured directly. It has been shown that this compound-20 enhances the enzymatic activity of catalase, an important antioxidant enzyme, and also upregulates the activity of Sirtuin 1 (SIRT1). nih.govresearchgate.net These assays typically involve incubating cell lysates with a substrate for the enzyme and measuring the rate of product formation.

Melanin Production Quantification: A primary functional outcome of α-MSH agonism is the stimulation of melanin synthesis. This can be quantified in cultured human melanocytes by treating the cells with the peptide and then measuring the melanin content, often through spectrophotometric methods after cell lysis. Studies have shown a significant, dose-dependent increase in melanin synthesis following treatment with this compound-20. mdpi.com

Western Blotting and Quantitative Real-Time PCR (qRT-PCR): These techniques are used to measure the expression of specific proteins and genes, respectively. They are crucial for validating findings from proteomics and transcriptomics. For this compound-20, these methods have been used to confirm increased expression of MC1-R, TRP-1, and Melan-A, and decreased expression of ASIP in hair follicles. nih.gov qRT-PCR measures the amount of specific mRNA, providing a quantitative measure of gene expression, while Western blotting uses antibodies to detect and quantify specific proteins.

Table 2: Summary of Biochemical and Molecular Biology Findings for this compound-20

| Finding | Technique Used | Reference |

|---|---|---|

| Increased Catalase Activity | Enzyme Activity Assay | nih.govresearchgate.net |

| Increased SIRT1 Activity | Enzyme Activity Assay | researchgate.net |

| Increased Melanin Production | Melanin Content Quantification | mdpi.com |

| Increased MC1-R Expression | Western Blot / qRT-PCR | nih.gov |

| Decreased Intracellular H₂O₂ | Biochemical Assay | nih.govresearchgate.net |

Enzyme Activity Assays (e.g., collagenase inhibition, SIRT1 activity)

Enzyme activity assays are fundamental in determining the specific molecular targets of palmitoyl tetrapeptides. These assays quantify the rate of an enzyme-catalyzed reaction and how it is altered by the presence of the peptide, indicating either inhibition or activation.

Collagenase Inhibition: Collagenase is a matrix metalloproteinase (MMP) that breaks down collagen, the primary structural protein in the extracellular matrix (ECM) of the skin. Excessive collagenase activity contributes to the visible signs of aging, such as wrinkles and loss of firmness. Certain palmitoyl tetrapeptides have been investigated for their ability to inhibit this enzyme. For instance, a novel synthesized tetrapeptide, Palmitoyl-GDPH, demonstrated significant collagenase inhibition activity. researchgate.netnih.gov In one study, it achieved an 80.00% inhibition rate at a concentration of 1.0 mg/ml. researchgate.net This inhibitory action suggests a mechanism for preserving the integrity of the dermal matrix. nih.govresearchgate.net

SIRT1 Activity: Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular stress resistance, inflammation, and aging. Activation of SIRT1 is considered a key mechanism in promoting cell longevity and repair. This compound-20 (PTP20) has been identified as an upregulator of SIRT1 activity. clinisciences.commedchemexpress.com A high-throughput Homogeneous Time Resolved Fluorescence (HTRF) SIRT1 assay was used to quantify this effect. The results showed that treating purified SIRT1 with PTP20 stimulated its enzymatic activity, with a measured increase ranging from 12.5% to 16% at concentrations from 10⁻⁹ M to 10⁻⁵ M, respectively. researchgate.net

Catalase Activity: Catalase is an essential antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, protecting cells from oxidative damage. Research has shown that this compound-20 can enhance the enzymatic activity of catalase. medchemexpress.comresearchgate.net This action helps to reduce the intracellular accumulation of H₂O₂, a reactive oxygen species implicated in cellular aging. clinisciences.comresearchgate.net

| This compound Variant | Enzyme Target | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Palmitoyl-GDPH | Collagenase | Enzyme Inhibition Assay | Showed 80.00% inhibition at 1.0 mg/ml. | researchgate.net |

| This compound-20 (PTP20) | SIRT1 | HTRF Assay | Increased SIRT1 activity by 12.5% to 16%. | researchgate.net |

| This compound-20 (PTP20) | Catalase | Enzyme Activity Assay | Enhanced catalase expression and activity, reducing intracellular H₂O₂. | clinisciences.comresearchgate.net |

DNA Synthesis and Cell Viability Assays

These assays are vital for assessing the effects of palmitoyl tetrapeptides on fundamental cellular processes such as proliferation, survival, and metabolic activity.

DNA Synthesis: The rate of DNA synthesis is a direct indicator of cell proliferation. The incorporation of labeled nucleosides, such as ³H-thymidine, into newly synthesized DNA allows for the quantification of this process. An analogue of this compound was evaluated for its biological activity by measuring the induction of DNA synthesis in mouse splenocytes through the incorporation of ³H-thymidine and ³H-uridine. cir-safety.orgcir-safety.org This type of assay helps to determine if the peptide has mitogenic properties, encouraging cell division and tissue regeneration.

Cell Viability and Proliferation: Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays, measure the metabolic activity of cells, which correlates with the number of viable cells.

MTT Assay: Studies on Palmitoyl-GDPH using MTT assays on normal human dermal fibroblast (NHDF) cells showed that the peptide was not toxic and possessed strong proliferative activity. researchgate.net

CCK-8 Assay: The viability of human fibroblasts treated with a complex containing this compound-7 was assessed using a CCK-8 assay. The results indicated cell viability exceeding 90%, demonstrating no toxicity. nih.gov Furthermore, the active complex significantly promoted fibroblast proliferation when compared to the untreated control group. nih.gov

Wound Scratch Assay: This method assesses cell migration, a key process in wound healing. An in-vitro wound scratch assay demonstrated that Palmitoyl-GDPH significantly promoted the migration of NHDF cells, with the wound progressing faster than in the tetracycline-treated positive control group. researchgate.net

| This compound Variant | Cell Type | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| This compound analogue | Mouse Splenocytes | ³H-thymidine Incorporation | Induces DNA synthesis, indicating mitogenic activity. | cir-safety.orgcir-safety.org |

| Palmitoyl-GDPH | Normal Human Dermal Fibroblasts (NHDF) | MTT Assay | Non-toxic and possesses strong proliferative activity. | researchgate.net |

| This compound-7 | Human Fibroblasts | CCK-8 Assay | Cell viability exceeded 90%; significantly promoted proliferation. | nih.gov |

| Palmitoyl-GDPH | Normal Human Dermal Fibroblasts (NHDF) | Wound Scratch Assay | Significantly promoted cell migration. | researchgate.net |

Immunochemical Staining for Protein Localization and Expression

Immunochemical techniques use antibodies to specifically detect and visualize proteins within cells or tissue sections. These methods provide critical information on how palmitoyl tetrapeptides modulate the expression levels and spatial distribution of target proteins.

Immunohistochemistry (IHC) and Immunofluorescence (IF): These staining techniques allow for the localization of specific proteins within the context of tissue architecture.

In ex vivo studies, human hair follicles treated with this compound-20 were analyzed using immunostaining. researchgate.net The results visualized an increased expression of key melanogenesis-related proteins such as Catalase, TRP-1, Melan-A, and MC1-R. researchgate.net

The anti-inflammatory effects of a this compound-7 gel were investigated in hairless mouse skin exposed to particulate matter (PM10). scispace.com IHC staining revealed that the peptide gel significantly suppressed the PM10-induced expression of inflammatory cytokines IL-1β and IL-6. scispace.com

Human skin explants treated with a cream containing this compound-7 were analyzed via IHC to observe changes in dermal ECM components, including elastin (B1584352). mdpi.com

Western Blot: Western blotting is a quantitative technique used to detect and measure the levels of a specific protein in a cell or tissue extract.

The effect of Palmitoyl-RGD on HaCaT keratinocytes was assessed by Western blot analysis. researchgate.net This revealed a significant, dose-dependent increase in the expression of dermal-epidermal junction proteins, including laminin (B1169045) subunits (α3, β3, γ2) and collagens (IV and XVII). researchgate.net

Western blot analysis of melanocyte cultures treated with this compound-20 confirmed increased protein levels of key melanogenic regulators, including the transcription factor MITF and its downstream targets, tyrosinase and TRP-1. nih.gov This technique was also used to show differential expression of melanogenesis genes (TRP1, MITF, PAX3) in hair follicles from individuals with premature graying treated with the peptide. nih.gov

| This compound Variant | Target Protein(s) | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| This compound-20 | Catalase, TRP-1, Melan-A, MC1-R | Immunostaining | Increased expression of melanogenesis-related proteins in hair follicles. | researchgate.net |

| This compound-7 | IL-1β, IL-6 | Immunohistochemistry | Suppressed the induced expression of inflammatory cytokines in skin. | scispace.com |

| Palmitoyl-RGD | Laminin subunits, Collagen IV, Collagen XVII | Western Blot | Dose-dependent increase in dermal-epidermal junction proteins. | researchgate.net |

| This compound-20 | MITF, Tyrosinase, TRP-1 | Western Blot | Increased expression of key melanogenic regulators in melanocytes. | nih.gov |

Q & A

Q. Methodological Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.